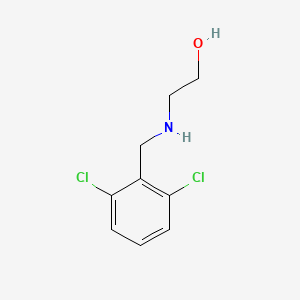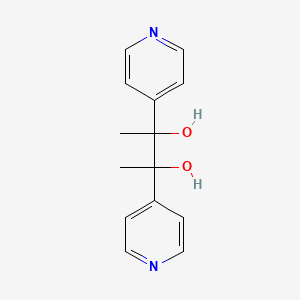
2,3-Di(4-pyridyl)-2,3-butanediol
Übersicht
Beschreibung
2,3-Di(4-pyridyl)-2,3-butanediol (DPD) is a chiral ligand that is widely used in various scientific research applications, including catalysis, asymmetric synthesis, and medicinal chemistry. DPD is a versatile compound that has a unique structure, which makes it an attractive candidate for various chemical reactions.
Wirkmechanismus
The mechanism of action of 2,3-Di(4-pyridyl)-2,3-butanediol is not fully understood. However, it is believed that 2,3-Di(4-pyridyl)-2,3-butanediol acts as a chiral ligand or chiral auxiliary in various chemical reactions. 2,3-Di(4-pyridyl)-2,3-butanediol can form a complex with a metal catalyst, which can then catalyze a chemical reaction with high enantioselectivity. 2,3-Di(4-pyridyl)-2,3-butanediol can also act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of a reaction.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2,3-Di(4-pyridyl)-2,3-butanediol. However, it has been reported that 2,3-Di(4-pyridyl)-2,3-butanediol can act as a chiral ligand for various enzymes, such as alcohol dehydrogenase and lactate dehydrogenase. 2,3-Di(4-pyridyl)-2,3-butanediol can also bind to metal ions, such as copper and zinc, which can affect the activity of various enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,3-Di(4-pyridyl)-2,3-butanediol in lab experiments is its high enantioselectivity. 2,3-Di(4-pyridyl)-2,3-butanediol can catalyze various chemical reactions with high stereoselectivity, which can lead to the formation of chiral compounds. However, the main limitation of using 2,3-Di(4-pyridyl)-2,3-butanediol is its high cost. 2,3-Di(4-pyridyl)-2,3-butanediol is a relatively expensive compound, which can limit its use in large-scale reactions.
Zukünftige Richtungen
There are several future directions for the use of 2,3-Di(4-pyridyl)-2,3-butanediol in scientific research. One potential direction is the development of new catalytic reactions using 2,3-Di(4-pyridyl)-2,3-butanediol as a chiral ligand. Another potential direction is the synthesis of new biologically active compounds using 2,3-Di(4-pyridyl)-2,3-butanediol as a building block. Additionally, the use of 2,3-Di(4-pyridyl)-2,3-butanediol in the synthesis of chiral materials, such as chiral polymers and chiral liquid crystals, is another potential direction for future research.
Wissenschaftliche Forschungsanwendungen
2,3-Di(4-pyridyl)-2,3-butanediol has been widely used in various scientific research applications, including catalysis, asymmetric synthesis, and medicinal chemistry. 2,3-Di(4-pyridyl)-2,3-butanediol is a versatile compound that has a unique structure, which makes it an attractive candidate for various chemical reactions. 2,3-Di(4-pyridyl)-2,3-butanediol can be used as a chiral ligand in catalytic reactions, such as the asymmetric hydrogenation of ketones and imines. 2,3-Di(4-pyridyl)-2,3-butanediol can also be used as a chiral auxiliary in asymmetric synthesis, such as the synthesis of chiral amino alcohols and chiral lactones. In medicinal chemistry, 2,3-Di(4-pyridyl)-2,3-butanediol has been used as a building block for the synthesis of various biologically active compounds, such as antitumor agents and antiviral agents.
Eigenschaften
IUPAC Name |
2,3-dipyridin-4-ylbutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-13(17,11-3-7-15-8-4-11)14(2,18)12-5-9-16-10-6-12/h3-10,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOSNRFNGIFXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(C)(C2=CC=NC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395492 | |
| Record name | 2,3-Di(4-pyridyl)-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di(4-pyridyl)-2,3-butanediol | |
CAS RN |
69267-29-4 | |
| Record name | 2,3-Di(4-pyridyl)-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





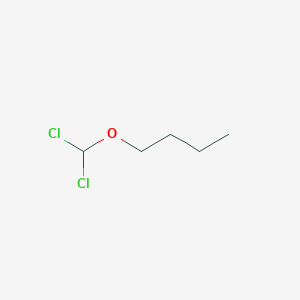
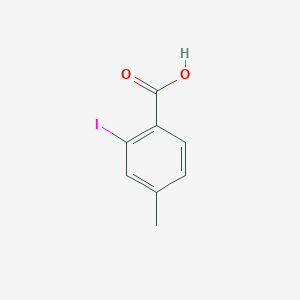
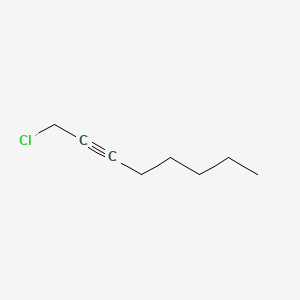
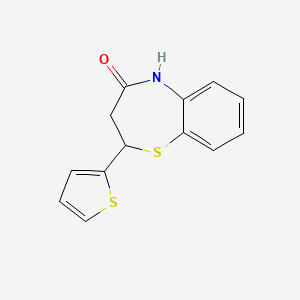
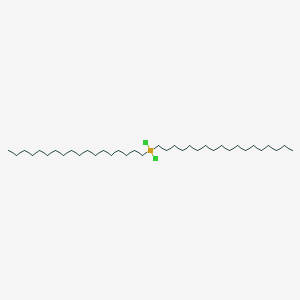

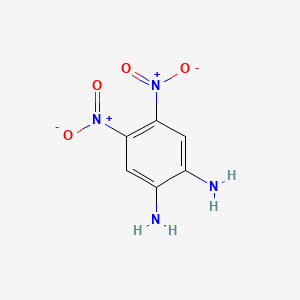
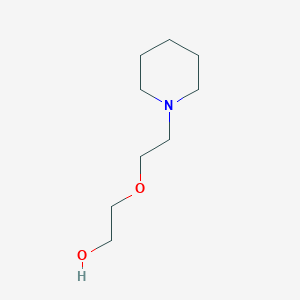
![N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1587648.png)
